Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride
Description
Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride is a protected amino acid ester widely used as an intermediate in peptide synthesis and drug discovery. Its structure features a tert-butoxycarbonyl (Boc) group, which safeguards the amine functionality during chemical reactions. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in laboratory settings. Key properties include:
Properties
Molecular Formula |
C10H21ClN2O4 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-6-7(5-11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H |
InChI Key |
QTXUMDRVFWVVKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Boc Protection of the Amino Acid
- Starting from L-2,3-diaminopropanoic acid or a similar amino acid derivative, the primary amino group is selectively protected by reaction with di-tert-butyl dicarbonate ((Boc)2O).
- Reaction conditions typically involve a basic aqueous or organic solvent medium (e.g., sodium bicarbonate or triethylamine in dioxane or water).
- The Boc group acts as a carbamate protecting group, preventing undesired side reactions at the amino site during subsequent steps.
Step 2: Esterification to Methyl Ester
- The Boc-protected amino acid is then esterified by reaction with methanol in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
- This acid-catalyzed Fischer esterification converts the carboxylic acid group into the corresponding methyl ester.
- Reaction is typically conducted under reflux conditions to drive the equilibrium toward ester formation.
- The esterification is critical for improving the compound’s lipophilicity and facilitating further synthetic transformations.
Step 3: Hydrochloride Salt Formation
- The free base methyl ester with Boc protection is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal or alcoholic solution).
- This step enhances the compound’s stability, crystallinity, and solubility in polar solvents.
- The hydrochloride salt is isolated by precipitation or crystallization, followed by filtration and drying.
Detailed Reaction Conditions and Data
| Step | Reagents/Conditions | Notes/Comments |
|---|---|---|
| Boc Protection | (Boc)2O, NaHCO3 or Et3N, dioxane/water, room temp | Selective protection of α-amino group; mild conditions |
| Esterification | Methanol, HCl or H2SO4 catalyst, reflux 3-6 hours | Fischer esterification; reflux to ensure completion |
| Hydrochloride Salt Formation | HCl gas or HCl in Et2O or MeOH, 0–25°C | Salt formation by acid addition; crystallization step |
Preparation Example from Literature
A typical synthetic procedure is as follows:
- Dissolve the Boc-protected amino acid (N-Boc-L-2,3-diaminopropanoic acid) in methanol.
- Add catalytic hydrochloric acid and reflux the mixture for 4 hours.
- Cool the reaction mixture and evaporate the solvent under reduced pressure.
- Dissolve the residue in ethereal solution and bubble HCl gas through the solution to form the hydrochloride salt.
- Precipitate the solid, filter, wash with cold ether, and dry under vacuum.
Stock Solution Preparation and Solubility
Due to its use in biochemical research, stock solutions of the hydrochloride salt are prepared with precise molarities. A typical stock preparation table is as follows:
| Amount of Compound (mg) | Volume of Solvent (mL) for 1 mM Solution | Volume for 5 mM Solution | Volume for 10 mM Solution |
|---|---|---|---|
| 1 | 3.926 | 0.785 | 0.393 |
| 5 | 19.63 | 3.926 | 1.963 |
| 10 | 39.26 | 7.852 | 3.926 |
Solvents used include DMSO, PEG300, and Tween 80 mixtures, ensuring clear solutions by sequential addition and mixing with ultrasound or heating as needed.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product Form |
|---|---|---|---|
| 1 | Boc Protection | (Boc)2O, base, dioxane/water, RT | N-Boc protected amino acid |
| 2 | Esterification | Methanol, acid catalyst, reflux | Methyl ester of Boc-protected acid |
| 3 | Hydrochloride Formation | HCl gas or HCl in solvent, 0–25°C | Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride |
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to expose the primary amine. Common reagents and conditions include:
The Boc group’s stability under basic conditions allows orthogonal protection strategies in multi-step syntheses .
Peptide Coupling Reactions
The deprotected amine participates in amide bond formation via carbodiimide-mediated coupling:
Coupling efficiency is enhanced by maintaining low temperatures to minimize racemization .
Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a precursor for further functionalization:
| Reagent | Conditions | Outcome | Source |
|---|---|---|---|
| LiOH | THF/H₂O, RT, 12h | Carboxylic acid (free or salt form) | |
| NaOH | MeOH/H₂O, reflux, 6h | Deprotonated acid for solid-phase synthesis |
Reductive Alkylation
The primary amine reacts with aldehydes or ketones under reductive conditions to form secondary amines:
| Reagent | Conditions | Example | Source |
|---|---|---|---|
| NaBH₃CN | MeOH, pH 4–5 (AcOH buffer) | N-alkylated derivatives | |
| H₂/Pd-C | Ethanol, RT, 3h | Hydrogenation of Schiff bases |
Acylation Reactions
The free amine reacts with acylating agents to form amides or ureas:
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 2h | N-acetylated derivative | |
| p-Nitrophenyl chloroformate | DCM, 0°C, 1h | Urea-linked conjugates |
Salt Formation and Stability
The hydrochloride salt enhances solubility in polar solvents (e.g., water, DMF) but decomposes under prolonged exposure to moisture or heat . Stability data:
| Condition | Degradation | Recommendation | Source |
|---|---|---|---|
| >40°C | Partial Boc cleavage | Store at 2–8°C under inert gas | |
| pH >8 | Ester hydrolysis | Use neutral buffers for reactions |
Comparative Reactivity with Analogs
Key differences from structurally related compounds include:
Scientific Research Applications
Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: The compound is used in the study of amino acid derivatives and their biological functions.
Medicine: It is explored for its potential use in drug development and pharmaceutical research.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride involves the silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and decarboxylation to the amine . This sequence of reactions allows the compound to exert its effects by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with three structurally related analogs:
Note: The CAS number 181228-33-1 corresponds to the (2S)-stereoisomer, which may differ in spatial arrangement from the non-specified stereoisomer of the target compound.
Key Research Findings
- Steric and Solubility Effects: The Boc group in the target compound enhances steric protection of the amine, improving stability during synthetic steps.
- Purity and Availability: Most analogs, including the target compound, are sold at ≥95% purity (), though exact purity data for the target is unspecified. The benzylamino variant () may require additional purification due to its bulkier aromatic substituent.
- Cost and Scalability : The cyclopropylmethyl analog is priced at €1,472.00/500mg (), reflecting its niche applications. In contrast, Boc-protected compounds like the target are more cost-effective for large-scale peptide synthesis.
Biological Activity
Methyl 3-amino-2-({[(tert-butoxy)carbonyl]amino}methyl)propanoate hydrochloride, also known as (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.
- CAS Number : 181228-33-1
- Molecular Formula : C₉H₁₉ClN₂O₄
- Molecular Weight : 254.71 g/mol
- Storage Conditions : Should be stored in an inert atmosphere at temperatures between 2-8°C .
The compound is an alanine derivative that has been studied for its interactions with various biological targets:
- Protein Interactions : It has been shown to interact with several receptors and enzymes involved in cellular signaling pathways, including:
- Antitumor Activity : Preclinical studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. For instance, compounds with similar structures have shown significant anti-proliferative activity against Jurkat cells and A-431 cells .
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | Jurkat | <23.30 | |
| Antiproliferative | A-431 | <1000 | |
| Interaction with M3R | Colorectal Cancer Cells | Not specified |
Case Studies
-
Anticancer Studies :
- A study demonstrated that derivatives similar to methyl 3-amino compounds exhibited significant growth inhibition in HT29 colon cancer cells. The presence of specific substituents on the aromatic rings was crucial for enhancing cytotoxicity .
- Another investigation highlighted the role of the compound in inhibiting tubulin polymerization, a critical process for cancer cell division .
- Mechanistic Insights :
Q & A
Q. Key Methodological Steps :
- Boc Protection : React the primary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base (e.g., DMAP) .
- Esterification : Use methanol and thionyl chloride (SOCl₂) to convert the carboxylic acid to the methyl ester .
- Salt Formation : Precipitate the hydrochloride salt by adding HCl gas or concentrated HCl to the free base in ether or ethyl acetate .
How can researchers optimize the Boc protection step to minimize side reactions such as over-alkylation or hydrolysis?
Advanced Research Question
Boc protection efficiency depends on solvent polarity, temperature, and stoichiometry. Over-alkylation can occur if excess Boc₂O is used, while hydrolysis risks increase in protic solvents.
Q. Methodological Recommendations :
- Solvent Choice : Use aprotic solvents (e.g., DCM or THF) to stabilize the Boc intermediate and reduce hydrolysis .
- Temperature Control : Maintain reactions at 0–5°C to slow competing reactions.
- Stoichiometry : Limit Boc₂O to 1.1–1.3 equivalents and add a scavenger (e.g., DMAP) to trap excess reagent .
- Monitoring : Track reaction progress via TLC (Rf ~0.4 in 1:1 hexane/ethyl acetate) or HPLC (C18 column, retention time ~8–10 min) .
How should researchers address discrepancies in reported yields for this compound across literature sources?
Data Contradiction Analysis
Yield variations often arise from differences in purification methods or Boc-group stability. For instance, silica gel chromatography may degrade the Boc group if acidic impurities are present.
Q. Troubleshooting Strategies :
- Purification : Use neutral alumina instead of silica gel for column chromatography to prevent Boc cleavage .
- Analytical Cross-Validation : Confirm product purity via ¹H/¹³C NMR (e.g., δ 1.4 ppm for Boc methyl groups) and LC-MS (M+H⁺ = 254.71) .
- Reproducibility : Replicate literature procedures exactly, noting solvent batch quality and drying protocols for hygroscopic intermediates .
What spectroscopic techniques are most effective for characterizing the hydrochloride salt form of this compound?
Basic Research Question
The hydrochloride salt introduces distinct spectral features:
- ¹H NMR : Look for a broad singlet at δ 8–10 ppm (NH₃⁺ protons) and δ 1.4 ppm (Boc tert-butyl group) .
- IR Spectroscopy : Confirm N–H stretches (~3300 cm⁻¹ for NH₃⁺) and ester C=O (~1740 cm⁻¹) .
- XRD : Resolve crystal packing effects of the hydrochloride counterion, which influence melting point (mp ~150–151°C, as seen in analogous Boc-protected salts) .
How does the hydrochloride salt form impact the compound’s stability under long-term storage?
Advanced Research Question
The hydrochloride salt improves stability by reducing hygroscopicity compared to the free base. However, decomposition via Boc-group hydrolysis can occur in humid environments.
Q. Stability Protocol :
- Storage : Keep in airtight containers with desiccants (e.g., silica gel) at –20°C .
- Monitoring : Perform periodic NMR or TLC checks for free amine formation (δ 2.8 ppm for NH₂ in DMSO-d₆) .
- Reconstitution : Use anhydrous DMF or DCM for dissolving the salt to avoid hydrolysis during experimental use .
What role does this compound play in peptide-mimetic drug discovery, and how is its reactivity tailored for such applications?
Advanced Research Question
The compound serves as a bifunctional building block in peptide synthesis. The Boc group enables selective deprotection (e.g., with TFA) for subsequent coupling, while the methyl ester allows late-stage hydrolysis to free carboxylic acids.
Q. Application Strategies :
- Selective Deprotection : Use 30% TFA in DCM to remove Boc, leaving the ester intact .
- Enzymatic Compatibility : Assess esterase stability in biological assays (e.g., serum half-life >6 h at 37°C) .
- Derivatization : React the free amine with sulfonyl chlorides or activated carbonyls to generate diversely functionalized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
